molecular formula C8H10O4 B14239572 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- CAS No. 497160-28-8

2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)-

Cat. No.: B14239572
CAS No.: 497160-28-8
M. Wt: 170.16 g/mol
InChI Key: XPCANESROYLLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- is a heterocyclic organic compound that belongs to the family of 2H-pyran-2-ones This compound features a pyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-2-one, 4-ethoxy-6-(hydroxymethyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both ethoxy and hydroxymethyl groups allows for diverse chemical modifications and applications in various fields .

Properties

CAS No.

497160-28-8

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-ethoxy-6-(hydroxymethyl)pyran-2-one

InChI

InChI=1S/C8H10O4/c1-2-11-6-3-7(5-9)12-8(10)4-6/h3-4,9H,2,5H2,1H3

InChI Key

XPCANESROYLLJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC(=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.